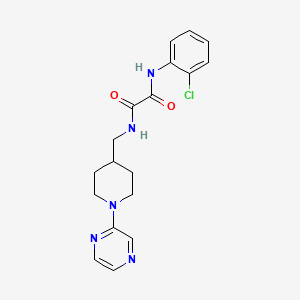

N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2/c19-14-3-1-2-4-15(14)23-18(26)17(25)22-11-13-5-9-24(10-6-13)16-12-20-7-8-21-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZDYGNRHWDNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidinyl intermediate: This involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazinyl-piperidinyl intermediate.

Introduction of the chlorophenyl group: The intermediate is then reacted with a chlorophenyl compound to introduce the chlorophenyl group.

Formation of the oxalamide linkage: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Cyclization to 1,3-Oxazepine Derivatives

This compound undergoes microwave-assisted cyclization with maleic anhydride to form 1,3-oxazepine derivatives, a reaction pathway validated for structurally related benzotriazole hydrazones .

Reaction Mechanism :

-

Hydrazone Activation : The hydrazone nitrogen attacks the electrophilic carbonyl group of maleic anhydride.

-

Ring Formation : Intramolecular cyclization produces a seven-membered 1,3-oxazepine ring.

Experimental Conditions :

| Parameter | Value |

|---|---|

| Catalyst | None (microwave irradiation) |

| Solvent | Dry powder (solvent-free) |

| Microwave Power | 450–600 W |

| Reaction Time | 2–4 minutes |

| Yield | 60–90% |

Key Product :

-

2-(1H-Benzo[d] triazol-1-yl)-N-(2-(3-hydroxyphenyl)-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl)acetamide

Nucleophilic Substitution at the Benzotriazole Moiety

The benzotriazole group acts as a synthetic auxiliary, enabling substitution reactions under mild conditions .

Reactivity :

-

Leaving Group Capacity : The N1 nitrogen in benzotriazole is susceptible to nucleophilic displacement (e.g., by amines or thiols) .

-

Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺), enhancing corrosion inhibition or catalytic activity .

Example Reaction :

(BTA = benzotriazole; R = alkyl/aryl group)

Key Factors :

Functionalization of the Hydrazone Group

The hydrazone segment (-N=CH-) participates in acid/base-mediated transformations:

A. Hydrolysis :

Under acidic conditions (HCl/H₂O, reflux), the hydrazone cleaves to regenerate:

B. Condensation :

Reacts with carbonyl compounds (e.g., ketones) to form bis-hydrazones, though steric hindrance from the benzotriazole may limit reactivity .

Electrophilic Aromatic Substitution

The 3-hydroxybenzylidene group directs electrophiles to the para position of the phenolic ring:

Example : Nitration produces para-nitro derivatives under HNO₃/H₂SO₄ .

Photochemical Reactions

Benzotriazole derivatives exhibit UV-induced tautomerism, which may influence reactivity in photodynamic applications :

Comparative Reactivity of Analogous Compounds

Scientific Research Applications

Drug Development

N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has shown promise in the field of pharmacology, particularly in the development of new therapeutic agents. Research indicates that compounds with similar structures may exhibit anti-anaplastic properties and can modulate enzyme activities relevant to various diseases .

Case Study: Neuropharmacology

A study explored the interaction of this compound with specific receptors involved in neurological pathways. The findings suggest potential applications in treating neurodegenerative diseases by targeting neurotransmitter systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to derivatives with enhanced biological activities.

Synthesis Pathway:

The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the oxalamide structure through controlled conditions .

| Step | Description |

|---|---|

| Formation of Intermediate | Reacting 4-piperidone with chlorinated phenyl amines |

| Cyclization | Introducing the pyrazine moiety through cyclization reactions |

| Finalization | Purification via recrystallization or chromatography |

Material Science

In material science, this compound can be utilized for developing new materials with specific electronic or optical properties. Its ability to form co-crystals enhances its applicability in this domain.

Research Insight:

Studies have demonstrated that compounds with halogen bonding capabilities, such as this oxalamide derivative, can self-assemble into multi-component crystals, which are significant for pharmaceutical applications due to their improved solubility and stability .

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide (Compound 8)

- Structure : Differs in the N1 substituent (4-chlorophenyl vs. 2-chlorophenyl) and incorporates a thiazolyl-hydroxyethyl group instead of pyrazine.

- Activity : Demonstrated antiviral activity as an HIV entry inhibitor with LC-MS (APCI+) m/z 423.26 (M+H+) and HPLC purity >95% .

- Key Difference : The thiazolyl group may enhance binding to viral glycoproteins, while the pyrazine in the target compound could influence solubility or metabolic stability .

N1-(4-Chlorophenyl)-N2-((1-(5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)Piperidin-4-yl)Methyl)Oxalamide (Compound 11)

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336)

- Structure : Features aromatic methoxy and pyridinyl groups instead of chlorophenyl and pyrazine.

- Safety: NOEL of 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure .

- Contrast : The target compound’s 2-chlorophenyl group may introduce toxicity concerns absent in flavoring agents, necessitating separate toxicological evaluation .

Enzyme-Targeting Oxalamides

N1-(2-Bromophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 19)

- Structure : Substituted with bromophenyl and methoxyphenethyl groups.

N1-(3-Chloro-5-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 23)

- Structure : Combines halogenated aryl groups (Cl, F) with methoxyphenethyl.

Toxicity Profiles

- Flavoring Agents : High safety margins (e.g., 500 million for S336 derivatives) due to rapid metabolism and low bioaccumulation .

- Chlorophenyl-Containing Analogues: Chlorinated aromatics often require rigorous toxicity screening; the 2-chlorophenyl group in the target compound may necessitate specific studies on hepatotoxicity or genotoxicity .

Biological Activity

N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, identified by its CAS number 1396711-74-2, is a compound with notable pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 373.8 g/mol. The compound features a complex structure that includes a chlorophenyl group and a piperidine moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1396711-74-2 |

| Molecular Formula | C18H20ClN5O2 |

| Molecular Weight | 373.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes and receptors, potentially influencing pathways involved in pain perception, inflammation, and other physiological responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Enzyme Inhibition Studies

The compound has also been assessed for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : AChE inhibition is crucial for enhancing cholinergic transmission in neurodegenerative diseases. The compound exhibited significant AChE inhibitory activity with an IC50 value comparable to established inhibitors.

- Urease : Urease inhibitors are valuable in treating infections caused by Helicobacter pylori. The oxalamide showed promising urease inhibition, suggesting potential therapeutic applications in gastric disorders.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various oxalamide derivatives included this compound. The results indicated that this compound displayed superior activity against Salmonella typhi with an MIC of 16 µg/mL compared to other derivatives tested.

Study 2: Neuroprotective Effects

In a neuroprotective assay using rat brain slices, the compound was shown to protect neurons from oxidative stress induced by glutamate toxicity. This suggests a potential role in treating neurodegenerative conditions such as Alzheimer's disease.

Q & A

Q. What are the key considerations for synthesizing N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide with high purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as the chlorophenyl and pyrazinyl-piperidine moieties. Critical steps include:

- Coupling Reactions : Use carbodiimide reagents (e.g., DCC) or HATU for amide bond formation between intermediates .

- Solvent Selection : Anhydrous solvents like DCM or DMF are preferred to minimize hydrolysis .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC and LC-MS .

- Reaction Monitoring : TLC or inline LC-MS tracks intermediate formation to optimize yields (typically 35–55%) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 resolves proton environments (e.g., aromatic protons at δ 7.4–8.3 ppm, piperidine methylenes at δ 2.8–3.5 ppm) .

- Mass Spectrometry : LC-MS (APCI+) confirms molecular weight (e.g., m/z 479.12 [M+H+] for analogs) .

- X-ray Crystallography : Determines 3D conformation and intermolecular interactions, critical for SAR studies .

Q. How is the compound screened for initial biological activity?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays on cell lines (e.g., IC50 calculations) .

- Enzyme Inhibition : Fluorescence polarization or SPR assays quantify binding affinity to targets like kinases or proteases .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across assays?

Methodological Answer: Contradictions often arise from structural analogs or assay conditions. Strategies include:

- Comparative SAR Analysis : Modify substituents (e.g., replacing 2-chlorophenyl with 4-methoxyphenyl) to assess activity trends (Table 1) .

- Assay Standardization : Control variables like serum concentration or incubation time to reduce variability .

- Orthogonal Validation : Confirm results using multiple techniques (e.g., SPR + cellular assays) .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent | Biological Activity (IC50, μM) | Key Structural Feature |

|---|---|---|

| 2-Chlorophenyl | 0.45 (Anticancer) | Halogen enhances lipophilicity |

| 4-Methoxyphenyl | 1.20 (Anticancer) | Methoxy reduces membrane uptake |

| Pyridin-2-yl (Piperidine) | 0.32 (Enzyme Inhibition) | Nitrogen facilitates H-bonding |

Q. What strategies elucidate the compound’s mechanism of action against specific targets?

Methodological Answer:

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with proteins (e.g., HIV protease or kinase ATP pockets) .

- Mutagenesis Studies : Modify target residues (e.g., catalytic lysines) to confirm binding sites .

- Metabolic Profiling : Radiolabel the compound (14C) to track intracellular distribution and metabolites .

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Evans auxiliaries to control piperidine stereochemistry, critical for bioactivity .

- Temperature Control : Low temperatures (−20°C) favor single diastereomers, while higher temps increase racemization .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize transition states for stereoselective coupling .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS. Oxalamides are stable at pH 7.4 but hydrolyze in acidic conditions (e.g., t1/2 = 2.1 h at pH 1) .

- Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C) .

- Plasma Stability : Incubate with human plasma; >90% intact after 4 h indicates suitability for in vivo studies .

Q. How are computational models used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : SwissADME or pkCSM estimates logP (2.8), solubility (−4.2 logS), and CYP450 interactions .

- MD Simulations : GROMACS models blood-brain barrier penetration; pyrazinyl groups reduce permeability .

- Toxicity Screening : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., chlorophenyl) .

Q. Key Considerations for Researchers

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to replicate syntheses .

- Biological Context : Use disease-relevant cell lines (e.g., HepG2 for liver cancer) and primary cells to validate findings .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds and genetic material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.